molecular formula C10H12Br2N2 B1612250 1-(3,5-Dibromophenyl)piperazine CAS No. 1121610-24-9

1-(3,5-Dibromophenyl)piperazine

Cat. No. B1612250
CAS RN: 1121610-24-9
M. Wt: 320.02 g/mol
InChI Key: LBCMQRUBXURELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dibromophenyl)piperazine (1-dBP) is an organic compound with a unique structure that has been studied extensively in the scientific community. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms in the ring structure, and is formed by the substitution of a bromine atom for one of the hydrogen atoms in the piperazine ring. 1-dBP has been found to exhibit a wide range of properties including antioxidant, antifungal, and antibacterial activities, as well as being a potential inhibitor of several enzymes. As such, it has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

  • Future Directions

    Research on the pharmacological properties and potential therapeutic applications of this compound remains an area of interest for drug discovery .

    properties

    IUPAC Name

    1-(3,5-dibromophenyl)piperazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H12Br2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LBCMQRUBXURELD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1)C2=CC(=CC(=C2)Br)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H12Br2N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90612570
    Record name 1-(3,5-Dibromophenyl)piperazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90612570
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    320.02 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(3,5-Dibromophenyl)piperazine

    CAS RN

    1121610-24-9
    Record name 1-(3,5-Dibromophenyl)piperazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90612570
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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